![molecular formula C20H26I+ B13965338 bis[4-(1,1-dimethylethyl)phenyl]-Iodonium CAS No. 61267-44-5](/img/structure/B13965338.png)
bis[4-(1,1-dimethylethyl)phenyl]-Iodonium
Overview
Description
Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium is a chemical compound known for its unique properties and applications in various fields. It is an iodonium salt, which is a type of organoiodine compound. These compounds are often used as photoinitiators in polymer chemistry and have significant applications in organic synthesis.
Preparation Methods
The synthesis of bis[4-(1,1-dimethylethyl)phenyl]-Iodonium typically involves the reaction of iodine with tert-butylbenzene derivatives. One common method includes the use of iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the iodonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential antibacterial and antifungal activities.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in diagnostic agents.
Mechanism of Action
The mechanism of action of bis[4-(1,1-dimethylethyl)phenyl]-Iodonium primarily involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions by creating free radicals or cations that propagate the polymer chain growth. The molecular targets and pathways involved include the activation of monomers and the formation of polymer networks .
Comparison with Similar Compounds
Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium can be compared with other iodonium salts such as:
- Bis(4-tert-butylphenyl)iodonium chloride
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
These compounds share similar photoinitiating properties but may differ in their solubility, reactivity, and toxicity profiles. This compound is unique due to its specific tert-butyl groups, which can influence its reactivity and stability in various applications .
Biological Activity
bis[4-(1,1-dimethylethyl)phenyl]-Iodonium, also known as a photoacid generator, is an organoiodine compound with significant biological and chemical applications. Its structure comprises a central iodonium ion bonded to two bulky 4-(1,1-dimethylethyl)phenyl groups, which enhance its stability and reactivity. This article explores its biological activity, focusing on its role in photocatalysis, potential therapeutic applications, and interactions with biological systems.
- Chemical Formula : C22H29IO2
- Molecular Weight : Approximately 452.4 g/mol
- Structure : Features a central iodonium ion with bulky substituents that provide stability while allowing significant electrophilic activity.
Photocatalytic Applications
Research indicates that this compound is utilized as a photoacid generator . Upon exposure to light, it releases strong acids that can initiate various chemical reactions. This property is particularly valuable in:
- Photopolymerization : Used in the production of polymers where light is employed to initiate the curing process.
- Photocatalysis : Accelerates chemical reactions in the presence of light, which can be harnessed for environmental applications such as pollutant degradation.
Antimicrobial and Antioxidant Activity
Studies have investigated the antimicrobial properties of various iodonium compounds, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related studies suggest potential activity against pathogens such as E. coli and S. aureus. The compound's ability to generate radicals under photochemical conditions may contribute to its antimicrobial effects.
Case Study 1: Photoinitiation in Polymer Chemistry
A study demonstrated that this compound effectively initiates polymerization processes when exposed to UV light. The resulting polymers exhibited enhanced mechanical properties compared to those initiated by traditional methods. This finding underscores the compound's utility in advanced material sciences.
Case Study 2: Radical Generation for Antimicrobial Action
In an experimental setup, this compound was used to generate reactive oxygen species (ROS) through photochemical activation. The generated ROS showed significant antimicrobial activity against several bacterial strains. This suggests that the compound could be developed into a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Iodonium, bis(4-tert-butylphenyl) | C22H30I | Contains tert-butyl groups; different sterics may affect reactivity. |
Diphenyliodonium chloride | C12H10ClI | Simpler structure; widely used as a photoinitiator but less sterically hindered. |
Iodonium triflate | C22H29IO3S | Contains triflate; may exhibit different solubility and reactivity characteristics. |
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFSNYQTQMVTOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26I+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370537 | |
Record name | bis[4-(1,1-dimethylethyl)phenyl]-Iodonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61267-44-5 | |
Record name | bis[4-(1,1-dimethylethyl)phenyl]-Iodonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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